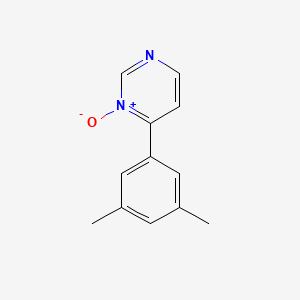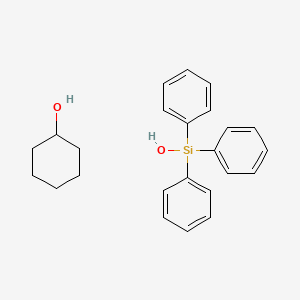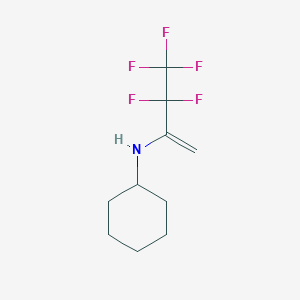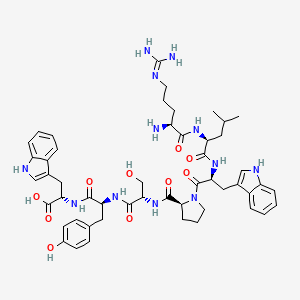
5,6,6-Trimethyl-4,6-dihydroacephenanthrylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,6-Trimethyl-4,6-dihydroacephenanthrylene: is a chemical compound with the molecular formula C16H12 It is a derivative of acephenanthrylene, characterized by the presence of three methyl groups and a partially hydrogenated structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene typically involves the hydrogenation of acephenanthrylene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to achieve the desired level of hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions: 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: In chemistry, 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene is used as a precursor for the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules. Its structural features make it a suitable candidate for investigating the binding affinities and mechanisms of action of various enzymes and receptors.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in the formulation of high-performance materials.
作用机制
The mechanism of action of 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to bind to hydrophobic pockets within these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific biological context.
相似化合物的比较
Acephenanthrylene: The parent compound, which lacks the methyl groups and hydrogenation present in 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene.
4,5-Dihydroacephenanthrylene: A partially hydrogenated derivative with different substitution patterns.
6,6-Dimethyl-4,6-dihydroacephenanthrylene: A similar compound with two methyl groups instead of three.
Uniqueness: this compound is unique due to its specific substitution pattern and degree of hydrogenation. These structural features confer distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and stability are influenced by the presence of the methyl groups and the hydrogenated ring system, distinguishing it from other similar compounds.
属性
CAS 编号 |
923057-77-6 |
|---|---|
分子式 |
C19H18 |
分子量 |
246.3 g/mol |
IUPAC 名称 |
5,6,6-trimethyl-4H-acephenanthrylene |
InChI |
InChI=1S/C19H18/c1-12-11-13-7-6-9-15-14-8-4-5-10-16(14)19(2,3)18(12)17(13)15/h4-10H,11H2,1-3H3 |
InChI 键 |
RUICILQKVRCSSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=C(C1)C=CC=C3C4=CC=CC=C4C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)



![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)


![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)



